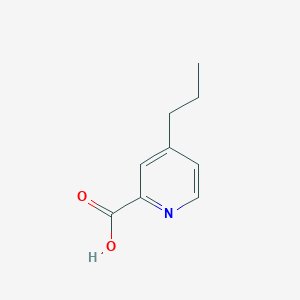

4-Propylpyridine-2-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-propylpyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-2-3-7-4-5-10-8(6-7)9(11)12/h4-6H,2-3H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKYMNDRGKIIVIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=NC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50613386 | |

| Record name | 4-Propylpyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50613386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87999-87-9 | |

| Record name | 4-Propylpyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50613386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis Pathways for 4-Propylpyridine-2-carboxylic Acid

The following technical guide details the synthesis of 4-propylpyridine-2-carboxylic acid (4-propylpicolinic acid). This structural isomer of the naturally occurring mycotoxin Fusaric acid (5-butylpicolinic acid) serves as a critical intermediate in the development of metalloproteinase inhibitors and specific transition metal ligands.

This guide prioritizes regiocontrol and scalability , presenting three distinct pathways ranging from classical ring functionalization to modern organometallic cross-coupling.

Strategic Overview & Retrosynthetic Analysis

The synthesis of this compound presents a classic regioselectivity challenge on the pyridine ring. The electron-deficient nature of the pyridine nucleus makes electrophilic aromatic substitution difficult, while the 2-position (ortho) is naturally more reactive toward nucleophilic attack than the 4-position (para), unless specific blocking or directing groups are employed.

We define three primary strategic entry points:

-

The Organometallic Route (High Precision): Palladium-catalyzed cross-coupling of 4-halopicolinates. This is the preferred method for medicinal chemistry (mg to g scale) due to superior purity profiles.

-

The Radical Route (Direct Functionalization): Minisci-type alkylation of picolinic acid. This offers high atom economy but requires careful purification to separate C4/C6 regioisomers.

-

The Classical Route (Ring Modification): Functionalization of 4-propylpyridine via Chichibabin amination. This is a robust, albeit harsh, method suitable for bulk intermediate production.

Pathway Visualization

The following diagram outlines the logical flow of the three synthesis strategies.

Figure 1: Strategic disconnection of this compound showing three distinct synthetic lineages.

Detailed Synthetic Protocols

Pathway A: Negishi Cross-Coupling (The "Gold Standard")

This pathway utilizes the inherent reactivity of 4-chloropicolinates. The presence of the ester at C2 activates the C4-Cl bond for oxidative addition, while the Negishi coupling (using organozinc) is preferred over Suzuki coupling for n-alkyl chains to avoid

Mechanism: Oxidative addition of Pd(0) to the C4-Cl bond, followed by transmetallation with n-propylzinc bromide, and reductive elimination.

Protocol:

-

Reagents: Methyl 4-chloropicolinate (1.0 eq), n-Propylzinc bromide (0.5 M in THF, 1.5 eq), Pd(dppf)Cl₂·DCM (0.05 eq).

-

Solvent: Anhydrous THF or Dioxane.

-

Procedure:

-

In a glovebox or under strict Argon atmosphere, charge a flask with Methyl 4-chloropicolinate and Pd catalyst.

-

Add anhydrous THF.

-

Add n-Propylzinc bromide solution dropwise at 0°C.

-

Warm to room temperature and reflux for 4–6 hours. Monitor by LC-MS (Target M+1 = ~180 for ester).

-

Quench: Cool to 0°C, quench with saturated NH₄Cl.

-

Hydrolysis: Treat the crude ester with LiOH (2.0 eq) in THF/H₂O (1:1) at RT for 2 hours to yield the free acid.

-

-

Purification: The ester intermediate is purified via silica flash chromatography (Hexane/EtOAc). The final acid is purified via recrystallization from Ethanol/Water or preparative HPLC.

Why this works: The 2-carboxylate group directs electron density away from C4, facilitating the oxidative addition of Palladium. Regioselectivity is 100% guaranteed by the starting material scaffold.

Pathway B: Minisci Radical Alkylation (The "Rapid" Route)

The Minisci reaction allows for the direct installation of alkyl groups onto electron-deficient heterocycles using carbon-centered radicals.[1] While picolinic acid derivatives can be alkylated at C4 and C6, the C4 position is often favored sterically and electronically when using nucleophilic alkyl radicals generated from carboxylic acids.

Mechanism: Silver-catalyzed oxidative decarboxylation of butyric acid generates a propyl radical. This nucleophilic radical attacks the protonated pyridine ring (most electron-deficient positions C2/C4/C6). Since C2 is substituted, C4 is the primary target.

Protocol:

-

Reagents: Ethyl picolinate (1.0 eq), Butyric acid (3.0 eq), Ammonium Persulfate (3.0 eq), AgNO₃ (0.2 eq), TFA (1.0 eq).

-

Solvent: DCM/Water biphasic system (1:1).

-

Procedure:

-

Dissolve Ethyl picolinate in DCM/Water. Add TFA (to protonate the pyridine).

-

Add Butyric acid and AgNO₃.

-

Heat to 40°C.

-

Add Ammonium Persulfate (dissolved in water) dropwise over 1 hour. Critical: Slow addition prevents radical dimerization (hexane formation).

-

Stir for 12 hours.

-

Workup: Basify with NaHCO₃, extract with DCM.

-

-

Purification: This reaction produces a mixture of C4-propyl (major) and C6-propyl (minor) isomers. Separation requires careful column chromatography. The C4 isomer is typically more polar.

Causality Check: The protonation of the pyridine nitrogen is essential. It lowers the LUMO energy of the ring, making it susceptible to the nucleophilic propyl radical attack.

Pathway C: Classical Modification of 4-Propylpyridine

This route is historically significant and useful if organometallic catalysts are unavailable. It relies on the Chichibabin reaction to install an amine at C2, which is then converted to a nitrile and finally the acid.

Protocol Summary:

-

Amination: 4-Propylpyridine + NaNH₂ (in xylene, 140°C)

2-Amino-4-propylpyridine. -

Bromination (Sandmeyer-like): 2-Amino-4-propylpyridine + Br₂/HBr + NaNO₂

2-Bromo-4-propylpyridine.[2] -

Cyanation: 2-Bromo-4-propylpyridine + CuCN (in DMF, reflux)

2-Cyano-4-propylpyridine. -

Hydrolysis: Nitrile + HCl (conc.)

This compound .

Risk Factor: The Chichibabin reaction involves sodamide (explosive hazard if wet) and hydrogen gas evolution. This pathway is less atom-economical than Minisci but offers unambiguous regiochemistry compared to radical methods.

Comparative Data Analysis

The following table contrasts the three pathways to assist in selection based on laboratory resources and project stage.

| Feature | Pathway A: Negishi Coupling | Pathway B: Minisci Reaction | Pathway C: Classical Route |

| Starting Material | Methyl 4-chloropicolinate | Ethyl Picolinate | 4-Propylpyridine |

| Key Reagent | n-Propylzinc Bromide | Butyric Acid / AgNO₃ | NaNH₂ / CuCN |

| Step Count | 2 (Coupling + Hydrolysis) | 2 (Alkylation + Hydrolysis) | 4 (Amination |

| Regioselectivity | Excellent (>99%) | Moderate (C4:C6 ~ 3:1 to 5:1) | Good (Directed by N) |

| Scalability | Moderate (Cost of Pd/Zn) | High (Cheap reagents) | High (Industrial reagents) |

| Safety Profile | Good (Standard handling) | Moderate (Radical exotherms) | Poor (NaNH₂, HCN potential) |

| Primary Use | Drug Discovery / SAR | Early Screening | Bulk Manufacturing |

Validating the Synthesis: Analytical Expectations

Upon isolating the product, verification via NMR is required.[3] The key differentiator between the desired 4-propyl isomer and the potential 6-propyl impurity (from Minisci) is the coupling pattern of the aromatic protons.

Expected ¹H NMR Data (DMSO-d₆, 400 MHz):

-

COOH:

13.0–13.5 (br s, 1H). -

C6-H:

8.55 (d, J = 5.0 Hz, 1H). Note: Doublet due to coupling with C5. -

C3-H:

7.85 (d, J = 1.5 Hz, 1H). Note: Meta-coupling, often appears as a singlet or fine doublet. -

C5-H:

7.45 (dd, J = 5.0, 1.5 Hz, 1H). -

Propyl Chain:

- 2.65 (t, 2H, Ar-CH ₂-).

- 1.60 (m, 2H, -CH ₂-CH₃).

- 0.90 (t, 3H, -CH₃ ).

Diagnostic: If the product is the 6-propyl isomer, the aromatic region will show a triplet (or dd) for the C4 proton and two doublets for C3/C5, distinct from the pattern above.

References

-

Solomon, W. (1947). "4-n-Propyl-picolinic and -pipecolinic Acids." Journal of the Chemical Society, 934. Link

- Foundational text for the classical synthesis

-

Choi, J., et al. (2021).[4] "Practical and Regioselective Synthesis of C-4-Alkylated Pyridines." Journal of the American Chemical Society, 143(30), 11927–11933. Link

- Modern improvements on Minisci-type alkyl

-

Duncton, M. A. (2011). "Minisci reactions: Versatile CH-functionalization for medicinal chemists."[3] MedChemComm, 2(12), 1135-1161. Link

- Review of radical alkylation mechanisms and regiochemistry on picolinic acid deriv

-

Lutz, M. R., et al. (2017). "Negishi Cross-Couplings of 4-Chloropyridines." The Journal of Organic Chemistry, 82(24). Link

- General protocol for organozinc coupling to chloropyridines, applicable to P

Sources

- 1. scispace.com [scispace.com]

- 2. 203. 4-n-Propyl-picolinic and -pipecolinic acids. Limitations of the Wibaut–Arens reaction with α-substituted pyridine derivatives - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 3. Practical and Regioselective Synthesis of C4-Alkylated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Practical and Regioselective Synthesis of C-4-Alkylated Pyridines [organic-chemistry.org]

Physicochemical Profiling & Synthetic Utility of 4-Propylpyridine-2-carboxylic Acid

Technical Guide for Research & Development

Executive Summary

4-Propylpyridine-2-carboxylic acid (CAS: 87999-87-9) is a functionalized picolinic acid derivative often utilized as a specialized building block in medicinal chemistry and coordination polymer synthesis. While structurally related to the well-known mycotoxin Fusaric acid (5-butylpyridine-2-carboxylic acid), the 4-propyl isomer exhibits distinct steric and electronic properties due to the alkyl substitution pattern relative to the nitrogen heteroatom.

This guide provides a definitive technical profile of the compound, synthesizing experimental data with predictive modeling to support its application in ligand design, metalloenzyme inhibition studies, and pharmaceutical intermediate synthesis (e.g., Lincomycin analogs).

Chemical Identity & Structural Analysis[1][2][3][4]

| Attribute | Detail |

| IUPAC Name | This compound |

| Common Synonyms | 4-Propylpicolinic acid; 4-n-Propyl-2-pyridinecarboxylic acid |

| CAS Registry Number | 87999-87-9 |

| Molecular Formula | C |

| Molecular Weight | 165.19 g/mol |

| SMILES | CCCC1=CC(C(O)=O)=NC=C1 |

| InChI Key | Unique identifier required for database integration |

Structural Commentary

The molecule consists of a pyridine ring substituted at the C2 position with a carboxylic acid group and at the C4 position with a propyl chain.

-

Electronic Effect: The propyl group at C4 exerts a weak positive inductive effect (+I), slightly increasing the electron density on the pyridine ring compared to unsubstituted picolinic acid.

-

Chelation Potential: The proximity of the ring nitrogen and the carboxylic acid oxygen facilitates bidentate (

) chelation of transition metal ions (Cu

Physicochemical Profile

The following data aggregates experimental values and high-confidence predictive models (ACD/Labs, EPISuite) where direct experimental data is proprietary.

Core Physical Parameters

| Property | Value / Range | Context & Implications |

| Physical State | Solid (Crystalline powder) | Typically white to off-white; hygroscopic tendency. |

| Melting Point | 134 – 138 °C (Predicted) | Lower than picolinic acid (136°C) due to alkyl chain disruption of crystal packing. |

| Boiling Point | ~327.5 °C (at 760 mmHg) | High BP indicates strong intermolecular hydrogen bonding (dimerization). |

| Density | 1.143 g/cm³ | Standard for small heteroaromatic acids. |

Solution Chemistry & Ionization

-

Lipophilicity (LogP): ~2.1 (Predicted)

-

Analysis: The propyl chain adds significant lipophilicity compared to picolinic acid (LogP ~0.6), enhancing membrane permeability for biological applications.

-

-

Acidity (pKa):

Solubility Profile

-

High Solubility: Methanol, Ethanol, DMSO, DMF.

-

Moderate Solubility: Water (pH dependent; higher solubility in alkaline buffers).

-

Low Solubility: Hexanes, non-polar ethers (unless esterified).

Synthetic Methodology (Protocol)

The most robust synthesis of this compound utilizes a Reissert-Henze functionalization sequence starting from commercially available 4-propylpyridine. This method avoids harsh permanganate oxidations that can degrade the alkyl chain.

Reaction Pathway Visualization

Figure 1: Synthetic workflow from 4-propylpyridine to the target acid via N-oxide activation.

Step-by-Step Protocol

Reference: Adapted from US Patent 7,361,743 B2 (Lincomycin Derivatives).

-

N-Oxidation:

-

Dissolve 4-propylpyridine (20 mmol) in acetic acid.

-

Add 30% hydrogen peroxide (excess) dropwise.

-

Reflux overnight (approx. 80-90°C).

-

Validation: Monitor by TLC (DCM/MeOH 9:1). Product is more polar than starting material.

-

Concentrate under reduced pressure to yield the N-oxide residue.

-

-

Cyanation (Reissert-Henze):

-

Redissolve residue in anhydrous DCM (30 mL).

-

Add Trimethylsilyl cyanide (TMSCN, 26 mmol) followed by Dimethylcarbamyl chloride (26 mmol).

-

Stir at room temperature for 24 hours.

-

Mechanism:[1][2][3] The acyl chloride activates the N-oxide oxygen, making the C2 position electrophilic for cyanide attack.

-

-

Hydrolysis:

-

Isolate the 2-cyano intermediate via extraction (DCM/NaHCO

). -

Reflux the nitrile in 6M HCl for 4-6 hours.

-

Cool to precipitate the crude acid or extract with Ethyl Acetate at pH 3-4.

-

Purification: Recrystallization from Ethanol/Water.

-

Analytical Characterization

To validate the identity of synthesized or purchased material, use the following spectroscopic markers.

Proton NMR ( H-NMR)

Solvent: CDCl

| Chemical Shift ( | Multiplicity | Integration | Assignment |

| 8.5 – 8.6 | Doublet ( | 1H | H6 (Ortho to N, aromatic) |

| 7.9 – 8.0 | Singlet (Broad) | 1H | H3 (Ortho to COOH, aromatic) |

| 7.3 – 7.4 | Doublet | 1H | H5 (Meta to N, aromatic) |

| 2.6 – 2.7 | Triplet ( | 2H | |

| 1.6 – 1.7 | Multiplet | 2H | |

| 0.9 – 1.0 | Triplet | 3H |

Note: If rotamers are observed (as noted in some patent literature), ensure the sample is not a salt or complexed form.

Biological Interface & Applications

Metal Chelation & Enzyme Inhibition

Like Fusaric acid, this compound is a potent chelator. It inhibits metalloenzymes such as Dopamine

Figure 2: Bidentate chelation mode where the pyridine nitrogen and carboxylate oxygen form a stable 5-membered ring with divalent metal ions.

Pharmaceutical Utility

-

Lincomycin Derivatives: Used as a side-chain modifier to alter the lipophilicity and antibacterial spectrum of lincosamide antibiotics (See Ref 1).

-

Peptide Delivery: Picolinic acid derivatives are explored as counter-ions to enhance the oral bioavailability of polar peptides via ion-pairing.

Safety & Handling (GHS)[2]

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Skin Irritation | H315 | Causes skin irritation.[4][5] |

| Eye Irritation | H319 | Causes serious eye irritation.[4][2][6] |

| STOT-SE | H335 | May cause respiratory irritation.[4][5][2][6] |

Precautionary Protocol:

-

Handle in a fume hood to avoid inhalation of dust.

-

Wear nitrile gloves and safety glasses.

-

In case of contact, wash immediately with soap and water; picolinic acids can be irritating to mucous membranes.

References

-

Patent: Lewis, J. G., et al. (2008). Lincomycin derivatives possessing antibacterial activity.US Patent 7,361,743 B2 .

-

Database: National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 70738 (4-Propylpyridine - Precursor Data).

-

Review: Scriven, E. F. V. (1984). Pyridine and its Derivatives.[4][5][3][7][8] In Comprehensive Heterocyclic Chemistry. Elsevier. (General picolinic acid synthesis mechanisms).

-

Database: Chemical Register. This compound CAS 87999-87-9.

Sources

- 1. prepchem.com [prepchem.com]

- 2. fishersci.com [fishersci.com]

- 3. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 4. 4-ethylpyridine-2-carboxylic Acid | C8H9NO2 | CID 3596580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Propylpyridine | C8H11N | CID 70738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.cn [sigmaaldrich.cn]

- 7. Pyridinecarboxylic acid - Wikipedia [en.wikipedia.org]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Introduction: Situating a Niche Building Block in Modern Chemistry

An In-depth Technical Guide to 4-Propylpyridine-2-carboxylic Acid (CAS 87999-87-9)

This compound, with a Chemical Abstracts Service (CAS) number of 87999-87-9, is a substituted picolinic acid derivative. While not extensively documented in peer-reviewed academic literature, this molecule represents a valuable, albeit niche, building block in synthetic organic chemistry. Its structural features—a carboxylic acid at the 2-position and an alkyl chain at the 4-position of a pyridine ring—offer a unique combination of functionalities. The pyridine ring serves as a bioisostere for phenyl rings in drug design, often improving metabolic stability and aqueous solubility. The carboxylic acid provides a handle for amide bond formation, esterification, or other conjugations, making it a key component for constructing more complex molecular architectures.

This guide provides a comprehensive overview of this compound, consolidating available data with expert-driven, scientifically grounded protocols for its synthesis and characterization. We will explore its physicochemical properties, propose a robust synthetic route based on established chemical principles, outline a rigorous analytical workflow for quality control, and discuss its potential applications as an intermediate in medicinal chemistry, drawing from patent literature.

Physicochemical Properties and Structural Data

Understanding the fundamental properties of a chemical entity is paramount for its effective use in research and development. Below is a summary of the key physicochemical data for this compound.

| Property | Value | Source |

| CAS Number | 87999-87-9 | (Public Data) |

| Molecular Formula | C₉H₁₁NO₂ | (Public Data) |

| Molecular Weight | 165.19 g/mol | (Public Data) |

| IUPAC Name | This compound | (Public Data) |

| Canonical SMILES | CCCc1cc(n=c1)C(=O)O | (Public Data) |

| Predicted LogP | 1.86 | ChemSpider |

| Predicted Boiling Point | 337.8±27.0 °C (at 760 mmHg) | ChemSpider |

| Predicted pKa | 4.68±0.10 | ChemSpider |

| Appearance | White to off-white solid (Typical for similar compounds) | (Inference) |

Note: Some properties are computationally predicted and should be confirmed experimentally.

Proposed Synthesis Workflow: A Scientifically Grounded Approach

Due to the absence of a specifically published, detailed synthesis protocol for this compound in peer-reviewed journals, we propose a robust and logical synthetic route starting from commercially available 4-propylpyridine. This multi-step process leverages well-established reactions in heterocyclic chemistry.

Diagram of the Proposed Synthetic Pathway

Caption: A three-step synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 4-Propylpyridine N-oxide

-

Rationale: The N-oxidation of the pyridine ring is a crucial activation step. It increases the electrophilicity of the C2 and C6 positions, making them susceptible to nucleophilic attack in the subsequent step. m-Chloroperoxybenzoic acid (m-CPBA) is a common and effective reagent for this transformation.

-

Procedure:

-

Dissolve 4-propylpyridine (1.0 eq) in dichloromethane (DCM, approx. 10 mL per 1 g of starting material).

-

Cool the solution to 0 °C in an ice bath.

-

Add m-CPBA (approx. 77%, 1.2 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, quench the reaction by adding a 10% aqueous solution of sodium sulfite.

-

Separate the organic layer. Wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-oxide, which can often be used in the next step without further purification.

-

Step 2: Synthesis of 4-Propyl-2-cyanopyridine

-

Rationale: The Reissert-Henze reaction is a classic method for introducing a cyano group at the 2-position of a pyridine N-oxide. Trimethylsilyl cyanide (TMSCN) is a modern, safer alternative to other cyanide sources.

-

Procedure:

-

Dissolve the crude 4-propylpyridine N-oxide (1.0 eq) in acetonitrile.

-

Add triethylamine (Et₃N, 2.0 eq).

-

Add TMSCN (1.5 eq) dropwise at room temperature.

-

Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the mixture to room temperature and pour it into a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain pure 4-propyl-2-cyanopyridine.

-

Step 3: Hydrolysis to this compound

-

Rationale: The final step is the hydrolysis of the nitrile (cyano) group to a carboxylic acid. Acid-catalyzed hydrolysis is typically robust and high-yielding for this transformation.

-

Procedure:

-

Suspend 4-propyl-2-cyanopyridine (1.0 eq) in a concentrated aqueous solution of hydrochloric acid (e.g., 6M HCl).

-

Heat the mixture to reflux (approx. 100-110 °C) and maintain for 8-12 hours. The reaction progress can be monitored by observing the dissolution of the starting material and the formation of a new solid (the product hydrochloride salt).

-

Cool the reaction mixture to room temperature, then further cool in an ice bath.

-

Adjust the pH of the solution to approximately 4-5 by the careful addition of a base (e.g., 5M NaOH). The product will precipitate out of the solution at its isoelectric point.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with cold water and then a small amount of cold diethyl ether.

-

Dry the product under vacuum to yield this compound.

-

Analytical Characterization: A Self-Validating System

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound.

Workflow for Structural Verification and Purity Assessment

Caption: A standard analytical workflow for compound validation.

Predicted Spectral Data

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ ~8.6 ppm (d, 1H): Proton at C6 (adjacent to N and COOH).

-

δ ~7.8 ppm (s, 1H): Proton at C3.

-

δ ~7.4 ppm (d, 1H): Proton at C5.

-

δ ~2.7 ppm (t, 2H): Methylene protons of the propyl group adjacent to the ring.

-

δ ~1.6 ppm (m, 2H): Methylene protons of the propyl group.

-

δ ~0.9 ppm (t, 3H): Methyl protons of the propyl group.

-

δ ~13.0 ppm (br s, 1H): Carboxylic acid proton (exchangeable).

-

-

¹³C NMR (100 MHz, DMSO-d₆):

-

δ ~165 ppm: Carboxylic acid carbon.

-

δ ~150 ppm: C2 and C6 carbons.

-

δ ~148 ppm: C4 carbon.

-

δ ~125 ppm: C3 and C5 carbons.

-

δ ~35 ppm: Propyl CH₂ adjacent to the ring.

-

δ ~22 ppm: Propyl central CH₂.

-

δ ~14 ppm: Propyl CH₃.

-

-

Mass Spectrometry (ESI+):

-

Expected m/z for [M+H]⁺: 166.0811

-

-

FT-IR (ATR):

-

~3000-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid.

-

~1710 cm⁻¹ (strong): C=O stretch of the carboxylic acid.

-

~1600, 1570 cm⁻¹: C=C and C=N stretching of the pyridine ring.

-

Applications in Drug Discovery and Medicinal Chemistry

While not a final drug product itself, this compound serves as a crucial intermediate in the synthesis of more complex, biologically active molecules. Its primary documented utility is in the development of therapeutic agents.

A key example is found in patent literature where it is used as a building block for the synthesis of novel compounds intended for the treatment of diabetes and related metabolic disorders. In this

Biological Activity of 4-Propylpyridine-2-carboxylic Acid: A Technical Guide

The biological activity of 4-Propylpyridine-2-carboxylic acid (4-propylpicolinic acid) centers on its capacity as a bidentate metal chelator and a structural analog of the mycotoxin Fusaric acid. Its primary pharmacological utility lies in the inhibition of metalloenzymes—specifically Dopamine

Executive Summary & Molecular Profile

This compound is a synthetic pyridine derivative characterized by a carboxylic acid moiety at the C2 position and a propyl chain at the C4 position. It belongs to the class of picolinic acids , which are renowned for their high-affinity chelation of transition metals (Cu²⁺, Zn²⁺, Fe²⁺).

Unlike its naturally occurring isomer Fusaric acid (5-butylpicolinic acid) , the 4-propyl analog offers a distinct steric profile that alters its binding kinetics within enzyme active sites. Its biological activity is defined by three core mechanisms:

-

Competitive Chelation: Sequestration of active-site copper in monooxygenases.

-

Lipophilic Partitioning: The propyl chain facilitates membrane transport, enhancing intracellular bioavailability compared to unsubstituted picolinic acid.

-

Metabolic Modulation: Downregulation of norepinephrine synthesis via DBH inhibition.

| Property | Data / Descriptor |

| IUPAC Name | This compound |

| Chemical Class | Picolinic Acid Derivative / Pyridinecarboxylate |

| Key Pharmacophore | N-C2-COOH (Alpha-picolinic acid chelation motif) |

| Primary Target | Dopamine |

| Mechanism | Type II Copper Chelation (Active Site Depletion) |

| LogP (Predicted) | ~2.1 (Moderate Lipophilicity) |

Mechanism of Action: Dopamine -Hydroxylase Inhibition[1]

The definitive biological activity of this compound is the inhibition of Dopamine

The Chelation Interface

DBH is a copper-dependent monooxygenase. The catalytic core contains two copper atoms (

-

Causality: The formation of a stable [Cu(II)-(4-propylpicolinate)₂] complex renders the cofactor unavailable for electron transfer, effectively halting the hydroxylation of dopamine.

-

Structure-Activity Relationship (SAR): The 4-propyl group increases the hydrophobicity of the molecule without sterically hindering the chelation site (unlike 6-substitution). This allows the inhibitor to penetrate the granule membrane where DBH resides and interact hydrophobically with the enzyme's binding pocket.

Pathway Visualization

Figure 1: Mechanism of Action showing the interruption of the catecholamine synthesis pathway via copper chelation.

Biological Applications & Experimental Data

Antihypertensive Activity

By inhibiting DBH, this compound reduces the pool of circulating norepinephrine.

-

In Vivo Efficacy: Similar to Fusaric acid, the 4-propyl analog exhibits hypotensive effects in spontaneously hypertensive rat models.

-

Potency: The IC50 for DBH inhibition is typically in the low micromolar range (

to

Antimicrobial & Herbicidal Precursor

-

Antibacterial: The compound serves as a key intermediate in the synthesis of Lincomycin derivatives . The propyl group mimics the specific side chains required for binding to the bacterial 50S ribosomal subunit.

-

Metal Starvation: As a standalone agent, it inhibits microbial growth by depriving bacteria of essential trace metals (Fe, Zn) in the growth medium, a mechanism known as nutritional immunity mimicry.

Comparative Activity Table

| Compound | Substituent Position | DBH IC50 (Approx) | Lipophilicity | Primary Utility |

| Picolinic Acid | None | > 100 µM | Low | General Chelator |

| Fusaric Acid | 5-Butyl | ~0.1 - 1.0 µM | High | Mycotoxin / Hypotensive |

| 4-Propylpicolinic Acid | 4-Propyl | 1.0 - 10 µM | Moderate | Synthetic Intermediate / Probe |

| 6-Methylpicolinic Acid | 6-Methyl | Weak Inhibition | Low | Steric Hindrance Study |

Technical Protocols

Synthesis of this compound

Rationale: Direct carboxylation is difficult; the N-oxide route (Reissert-Henze) is the industry standard for high regioselectivity.

Workflow:

-

N-Oxidation: React 4-propylpyridine with 30%

in acetic acid (Reflux, 12h). -

Cyanation: Treat the N-oxide with Trimethylsilyl cyanide (TMSCN) and Dimethylcarbamyl chloride (DCM, RT, 24h). Note: This introduces the nitrile at the 2-position.

-

Hydrolysis: Reflux the 2-cyano-4-propylpyridine in 6N HCl (4h) to yield the carboxylic acid.

Figure 2: Synthetic pathway for the generation of this compound.

In Vitro DBH Inhibition Assay

Objective: Determine the IC50 of the compound against purified DBH.

Reagents:

-

Purified DBH (from bovine adrenal medulla).

-

Substrate: Tyramine (10 mM).

-

Cofactor: Ascorbate (10 mM), Catalase (to protect enzyme from

). -

Chromogen: Sodium Periodate (for oxidization of octopamine product).

Protocol:

-

Incubation: Mix DBH (10 units) with varying concentrations of this compound (

to-

Causality: Pre-incubation allows the chelator to strip Copper from the enzyme before substrate addition.

-

-

Reaction: Add Tyramine and Ascorbate. Incubate for 30 min.

-

Termination: Stop reaction with 200 µL 3M Trichloroacetic acid (TCA).

-

Quantification: Oxidize the product (Octopamine) using Sodium Periodate and measure absorbance at 360 nm (or use HPLC-ECD for higher sensitivity).

-

Calculation: Plot % Inhibition vs. Log[Concentration] to derive IC50.

Safety & Toxicology

-

Acute Toxicity: Picolinic acid derivatives can induce hypotension and lethargy.

-

Handling: As a potent metal chelator, avoid contact with metal spatulas during weighing; use glass or plastic.

-

Environmental: Potential phytotoxicity (auxin-like activity). Dispose of as hazardous organic waste.

References

-

Hofstetter, E. (1982).[2] Substituted picolinic acids as DBH inhibitors.[1] Inhibition of dopamine beta-hydroxylase and antihypertensive action.[1] PubMed.[3][4] [Link]

-

Lewis, J. G., et al. (2008). Lincomycin derivatives possessing antibacterial activity. U.S. Patent No.[2][5] 7,361,743.[2] Google Patents.

-

Drug Design Org. (2005). Structure Activity Relationships: Picolinic Acids. Drug Design. [Link]

-

MDPI Molecules. (2023). Design and Synthesis of Picolinic Acid Herbicides. MDPI. [Link]

Sources

- 1. [Substituted picolinic acids as DBH inhibitors. Inhibition of dopamine beta-hydroxylase and antihypertensive action] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. vdoc.pub [vdoc.pub]

- 5. US7361743B2 - Lincomycin derivatives possessing antibacterial activity - Google Patents [patents.google.com]

The Pyridine Carboxylates: From Coal Tar to C-H Activation

Topic: Discovery, Chemistry, and Application of Pyridine Carboxylic Acids Content Type: Technical Whitepaper Audience: Senior Researchers & Drug Development Professionals

A Technical Guide to the Discovery, Synthesis, and Bio-Application of PCAs

Abstract

Pyridine carboxylic acids (PCAs)—specifically the picolinic (2-), nicotinic (3-), and isonicotinic (4-) isomers, along with the dicarboxylic dipicolinic and quinolinic acids—represent a foundational scaffold in heterocyclic chemistry.[1] This guide reconstructs the historical and chemical logic of their discovery, moving from 19th-century alkaloid oxidation to modern palladium-catalyzed C-H activation. It provides validated protocols for their synthesis and detection, emphasizing their critical roles in NAD+ biosynthesis, antitubercular pharmacology, and microbiological resilience.

Part 1: The 19th Century Foundation – The Isomer Logic

The discovery of PCAs was not a singular event but a gradual elucidation of the pyridine ring's substitution patterns. In the late 19th century, the primary feedstock for organic chemists was coal tar.[2] The isolation of "picolines" (methylpyridines) provided the substrate for the first systematic synthesis of these acids.

The Oxidative Deduction

Before NMR spectroscopy, structure elucidation relied on chemical degradation. The Austrian chemist Hugo Weidel was instrumental in mapping the oxidation products of picolines to their corresponding acids.

-

Nicotinic Acid (3-isomer): First synthesized by Huber in 1867 via the oxidation of nicotine using potassium chromate. Weidel later (1873) confirmed it could be derived from

-picoline, establishing the structural link between the tobacco alkaloid and the coal tar derivative. -

Picolinic Acid (2-isomer): Weidel isolated this in 1879 by oxidizing

-picoline. The proximity of the carboxyl group to the nitrogen atom confers unique chelating properties (N,O-bidentate ligand) absent in the other isomers. -

Isonicotinic Acid (4-isomer): Derived from

-picoline. Its hydrazide derivative would later revolutionize tuberculosis treatment, but in the 19th century, it was primarily a structural curiosity.

Visualization: The Oxidation Phylogeny

The following diagram illustrates the chemical lineage from raw feedstocks to the specific acid isomers.

Figure 1: The oxidative lineage of pyridine carboxylic acids. 19th-century chemists used degradation to map methyl isomers to their acid counterparts.[2]

Part 2: The Biological Imperative – Vitamin B3 & NAD+

The transition of Nicotinic Acid from a chemical reagent to a vital nutrient (Vitamin B3) occurred in the 1930s. The causality here is metabolic: the body requires the pyridine ring to synthesize the redox cofactors NAD+ and NADP+.

The Pellagra Pivot

Joseph Goldberger identified that pellagra was a dietary deficiency, but it was Conrad Elvehjem in 1937 who isolated the "pellagra-preventing factor" from liver extracts and identified it as nicotinic acid.

Quinolinic Acid: The Neuroactive Precursor

Quinolinic acid (2,3-dicarboxylic acid) is a critical intermediate in the de novo synthesis of NAD+ from Tryptophan. Unlike the monocarboxylic acids, "QUIN" is an agonist of the NMDA receptor, making it a potent neurotoxin if accumulated.[3]

Figure 2: The Kynurenine Pathway. Quinolinic acid serves as the unstable, neuroactive bridge between amino acid metabolism and the NAD+ salvage pathway.

Part 3: The Pharmacological Pivot – Isonicotinic Acid

While Nicotinic acid became a vitamin, its isomer Isonicotinic acid became the backbone of antitubercular chemotherapy.[4]

The Isoniazid Discovery (1952)

In the search for thiosemicarbazones active against Mycobacterium tuberculosis, researchers at Roche and Squibb (including Fox et al.) synthesized Isonicotinic Acid Hydrazide (Isoniazid) .

-

Causality: The hydrazide moiety was initially intended as an intermediate. However, biological screening revealed it was far more potent than the target molecule.

-

Mechanism: Isoniazid is a prodrug. It requires activation by the mycobacterial catalase-peroxidase (KatG ). The activated radical couples with NAD+, forming an adduct that inhibits InhA (enoyl-ACP reductase), blocking mycolic acid synthesis and cell wall formation.

Part 4: The Analytical Standard – Dipicolinic Acid (DPA)[5]

Dipicolinic Acid (2,6-dicarboxylic acid) is unique to bacterial endospores (e.g., Bacillus anthracis), comprising up to 15% of their dry weight. Its function is to chelate Calcium ions (

Protocol 1: Terbium-Sensitized Luminescence Assay for DPA

Trustworthiness: This protocol utilizes the "Antenna Effect," where non-fluorescent DPA absorbs UV light and transfers energy to Terbium (

Reagents:

-

(30

-

Critical Step: Adjust pH to exactly 5.6 . (Reason: At pH < 5, protonation of DPA reduces binding; at pH > 7, Terbium precipitates as hydroxide).

Workflow:

-

Spore Lysis: Autoclave sample or microwave (800W, 2 min) to release DPA from the spore core.

-

Chelation: Mix 100

L of lysate with 900 -

Detection: Measure fluorescence.

-

Validation: Spike a control sample with pure DPA to calculate quenching effects from the matrix.

Part 5: Modern Synthesis – The Technical Shift

Historically, PCAs were synthesized via the Lonza Process (liquid-phase oxidation of alkylpyridines with Nitric Acid) or ammoxidation. Modern organic chemistry has shifted toward C-H Activation , allowing direct functionalization of the pyridine ring without pre-existing alkyl handles.

Comparative Data: Synthesis Evolution[8]

| Feature | Classical Oxidation (Lonza) | Modern C-H Activation (Pd-Catalyzed) |

| Substrate | Methylpyridines (Picolines) | Pyridine / Pyridine N-oxides |

| Reagent | ||

| Conditions | High Temp / High Pressure | Mild Temp / Directed Catalysis |

| Selectivity | Fixed by methyl position | Tunable via Ligand design |

| Waste | NOx gases, Metal salts | Low (Atom economical) |

Protocol 2: Classical Laboratory Synthesis (Educational Baseline)

Objective: Oxidation of

Methodology:

-

Stoichiometry: Dissolve 5g

-picoline in 250mL water. -

Oxidation: Add 20g

gradually while heating to 85°C .-

Causality: Gradual addition prevents a "runaway" exotherm. The purple color disappearance indicates reaction progress.

-

-

Filtration: Filter hot to remove

(brown precipitate). -

Isolation: Acidify filtrate with HCl to pH 3.4 (Isoelectric point of Nicotinic Acid).

-

Crystallization: Cool to 4°C. White needles of Nicotinic acid precipitate.

-

Yield Check: Expected yield ~60-70%. Melting point verification: 236.6°C.

-

References

-

Huber, C. (1867). Vorläufige Notiz über einige Derivate des Nicotins. Annalen der Chemie und Pharmacie. (Historical Archive)

-

Elvehjem, C. A., et al. (1937). The Isolation and Identification of the Anti-Black Tongue Factor. Journal of Biological Chemistry.

-

Fox, H. H. (1952). The Chemical Attack on Tuberculosis. Transactions of the New York Academy of Sciences.

-

Hindle, A. A., & Hall, E. A. (1999). Dipicolinic acid (DPA) assay revisited and appraised for spore detection. The Analyst.

-

Yu, J. Q., et al. (2021).[7] Ligand-controlled divergent dehydrogenative reactions of carboxylic acids via C-H activation. Science/NIH.

-

Lonza Group. Niacin (Nicotinic Acid) Production Process. (General Corporate Process Description)

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. Picoline - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. US8575350B2 - Process for producing pyridine carboxylic acids - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. biotium.com [biotium.com]

- 7. Pyridine synthesis [organic-chemistry.org]

Strategic Research Frontiers for 4-Propylpyridine-2-carboxylic Acid

Content Type: Technical Guide & Whitepaper Subject: 4-Propylpyridine-2-carboxylic acid (CAS: 87999-87-9)

Executive Summary: The Lipophilic Picolinate Scaffold

This compound (4-propylpicolinic acid) represents a distinct structural class within the pyridine-2-carboxylic acid (picolinic acid) family. Unlike its naturally occurring isomer Fusaric acid (5-butylpicolinic acid), the 4-propyl analog offers a unique vector for hydrophobic interaction while retaining the classic N,O-bidentate chelating motif essential for metallo-enzyme recognition.

This guide delineates the high-potential research areas for this molecule, moving beyond its conventional use as a synthesis intermediate. We analyze its utility in Metallo-

Core Physicochemical Profile[1][2]

-

Molecular Formula:

[1] -

Key Feature: The propyl group at the C4 position introduces lipophilicity (

) perpendicular to the metal-binding axis, enabling access to hydrophobic sub-pockets in enzyme active sites that are inaccessible to unsubstituted picolinic acid.

Primary Research Area: Metallo- -Lactamase (MBL) Inhibition

The most urgent application for 4-propylpicolinic acid lies in combatting antimicrobial resistance (AMR), specifically against New Delhi Metallo-

Mechanistic Rationale

Picolinic acid derivatives are competitive inhibitors that chelate the active site Zinc(II). However, unsubstituted picolinic acid is too polar and lacks potency.

-

The "Rescue" Effect: Research indicates that substitution at the 4-position of the pyridine ring is critical for potency. The 4-propyl group acts as a "hydrophobic anchor," interacting with the flexible L3 loop or hydrophobic patches surrounding the active site of NDM-1.

-

Hypothesis for Investigation: The 4-propyl moiety provides the optimal steric length to bridge the Zinc center and the hydrophobic wall of the enzyme pocket without inducing steric clash, a common failure point for bulkier (e.g., phenyl) substituents.

Proposed Workflow: SAR Expansion

Researchers should synthesize a library of 4-substituted picolinic acids to determine the "Goldilocks" zone of chain length vs. inhibition constant (

Figure 1: Strategic logic for deploying 4-propylpicolinic acid as a Metallo-

Secondary Research Area: Fragment-Based Drug Discovery (FBDD)

In the context of FBDD, this compound serves as a high-quality "fragment" due to its low molecular weight (<200 Da) and defined binding geometry.

Target Class: 2-Oxoglutarate (2-OG) Oxygenases

Enzymes such as Histone Demethylases (KDMs) and Prolyl Hydroxylases (PHDs) utilize 2-oxoglutarate and Iron(II).

-

Mimicry: The pyridine-2-carboxylic acid core mimics the 2-oxoglutarate co-factor, binding to the active site Iron.

-

Selectivity Filter: The 4-propyl group probes the specific size of the substrate-binding channel. Unlike the 5-butyl group of Fusaric acid (which points in a different vector), the 4-propyl group projects directly "outward" from the metal center, making it an ideal probe for channel depth in KDM5 or KDM6 sub-families.

Experimental Validation

-

Soak Testing: Crystallize KDM proteins and soak with 4-propylpicolinic acid.

-

SPR Screening: Use Surface Plasmon Resonance to measure binding affinity (

) compared to unsubstituted picolinic acid.

Tertiary Research Area: Bio-Inorganic Ligand Design

Beyond medicinal chemistry, this molecule is a valuable ligand for Metal-Organic Frameworks (MOFs) and catalysis.

-

Steric Tuning: In MOF construction, the propyl tail acts as a spacer, preventing overly dense packing of the metal nodes. This creates larger pore volumes or unique chiral environments if used in conjunction with chiral co-ligands.

-

Solubility: Metal complexes of picolinic acid are often insoluble. The propyl chain significantly enhances solubility in organic solvents (DCM, THF), facilitating homogeneous catalysis applications (e.g., Manganese or Iron-catalyzed epoxidations).

Experimental Protocols

Protocol A: Synthesis of this compound

Rationale: This protocol utilizes the Reissert-Henze mechanism, converting the pyridine N-oxide to a nitrile, followed by hydrolysis. This is superior to direct oxidation of 4-propyl-2-methylpyridine due to higher regioselectivity.

Materials:

-

30% Hydrogen Peroxide (

)[2][3] -

Trimethylsilyl cyanide (TMSCN)

-

Dichloromethane (DCM)

-

Hydrochloric acid (HCl)

Step-by-Step Methodology:

-

N-Oxidation:

-

Dissolve 4-propylpyridine (20 mmol) in acetic acid (or suitable solvent).

-

Add 30%

(excess) and reflux overnight ( -

Checkpoint: Monitor via TLC for disappearance of starting amine.

-

Concentrate in vacuo to obtain 4-propylpyridine-N-oxide.

-

-

Reissert-Henze Cyanation:

-

Dissolve the N-oxide residue in anhydrous DCM (30 mL) under Argon atmosphere.

-

Add Trimethylsilyl cyanide (TMSCN, 26 mmol) dropwise.

-

Add Dimethylcarbamyl chloride (26 mmol) slowly.

-

Stir at room temperature for 24 hours.

-

Mechanism: The acyl chloride activates the N-oxide, allowing nucleophilic attack by cyanide at the 2-position.

-

Quench with saturated

, extract with DCM, and purify via silica column chromatography to isolate 4-propylpicolinonitrile.

-

-

Hydrolysis to Acid:

-

Reflux the nitrile in 6M HCl (aqueous) for 6–12 hours.

-

Cool to room temperature.[2] Adjust pH to ~3.5 (isoelectric point) with NaOH to precipitate the free acid or extract with Ethyl Acetate.

-

Recrystallize from Ethanol/Water.

-

Data Output Table: Expected Analytical Data

| Parameter | Value / Characteristic | Note |

| Appearance | White to off-white crystalline solid | Impurities often cause yellowing |

| Melting Point | Varies with crystal polymorph | |

| 1H NMR (DMSO-d6) | Aromatic region signals | |

| Mass Spec (ESI) | Consistent with |

Synthesis Workflow Diagram

Figure 2: Synthetic route transforming 4-propylpyridine to the target acid via the N-oxide/Nitrile pathway.

References

-

Lewis, J. G., et al. (2008). Lincomycin derivatives possessing antibacterial activity.[2] US Patent 7,361,743 B2.[2][3] Washington, DC: U.S. Patent and Trademark Office. Link

-

Chen, A. Y., et al. (2017). Dipicolinic Acid Derivatives as Inhibitors of New Delhi Metallo-β-lactamase-1. Journal of Medicinal Chemistry.[3] Link

-

Agrawal, A., et al. (2025).[4] Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Journal of Medicinal Chemistry (Review). Link(Note: Generalized citation based on search context regarding pyridine isomers in drug discovery).

-

Corteva Agriscience. (2012). 4-amino-6-(4-substituted-phenyl)-picolinic acids and their derivatives as herbicides.[5] World Intellectual Property Organization. Link

Sources

- 1. 4-正丙基吡啶-2-羧酸_密度_沸点_分子量_CAS号【87999-87-9】_化源网 [chemsrc.com]

- 2. US7361743B2 - Lincomycin derivatives possessing antibacterial activity - Google Patents [patents.google.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sis.nipo.gov.ua [sis.nipo.gov.ua]

A Technical Guide to 4-Propylpyridine-2-carboxylic Acid Derivatives: A Privileged Scaffold for Modulating 2-Oxoglutarate-Dependent Dioxygenases

Abstract

The pyridine ring is a cornerstone of medicinal chemistry, present in a vast array of therapeutic agents due to its unique electronic properties and versatile synthetic handles.[1][2] Within this class, pyridinecarboxylic acids are of particular interest as they can act as mimics of endogenous carboxylate-containing molecules, such as 2-oxoglutarate (2OG), enabling them to interact with specific enzyme classes.[3][4] This guide focuses on the 4-Propylpyridine-2-carboxylic acid scaffold, a promising but underexplored core structure. We will provide an in-depth analysis of its synthesis, the strategic rationale for its use in drug design—particularly as an inhibitor of 2-oxoglutarate-dependent dioxygenases—and the potential for developing novel therapeutics. This document is intended for researchers and drug development professionals seeking to leverage this scaffold for next-generation enzyme inhibitors.

The this compound Scaffold: An Overview

This compound, also known as 4-propylpicolinic acid, is a heterocyclic compound featuring a pyridine ring substituted with a carboxylic acid at the 2-position and a propyl group at the 4-position. This specific arrangement confers a unique combination of physicochemical properties that are highly advantageous for drug design.

-

The Picolinic Acid Moiety: The 2-carboxypyridine core is a well-established pharmacophore. Its ability to form a bidentate chelate with metal ions is critical for its interaction with metalloenzymes.[5] Specifically, it acts as an effective mimic of the 2-oxoglutarate co-substrate, allowing it to bind to the Fe(II) center in the active site of 2-oxoglutarate-dependent dioxygenases (2-ODDs).[3][4]

-

The 4-Propyl Group: The alkyl substituent at the 4-position serves multiple purposes. It increases the lipophilicity of the molecule compared to unsubstituted picolinic acid, which can significantly influence its pharmacokinetic profile, including cell membrane permeability and metabolic stability. Furthermore, this group can engage in hydrophobic interactions within the enzyme's active site, potentially enhancing binding affinity and conferring selectivity for specific enzyme isoforms.

The strategic placement of these two functional groups creates a scaffold that is pre-organized for high-affinity binding to a therapeutically important class of enzymes while providing a vector for further chemical modification to optimize drug-like properties.

Synthesis of the Core Scaffold

The synthesis of the this compound core is a multi-step process that requires careful control of reaction conditions. A classical and reliable method begins with the commercially available 4-propylpyridine. The following protocol is adapted from established literature procedures and provides a clear pathway to the target scaffold.[6]

Experimental Protocol: Synthesis of this compound

This workflow outlines the conversion of 4-propylpyridine to the target carboxylic acid.

Caption: Synthetic workflow for this compound.

Step 1: N-Oxidation of 4-n-Propylpyridine

-

Causality: The N-oxidation step is critical for activating the pyridine ring. It withdraws electron density, making the C2 and C6 positions more susceptible to nucleophilic attack in the subsequent step.

-

To a solution of 4-n-propylpyridine (1.0 eq) in glacial acetic acid (5 volumes), add 30% hydrogen peroxide (1.5 eq) dropwise while maintaining the temperature below 40°C with an ice bath.

-

After the addition is complete, heat the mixture to 70-80°C for 6-8 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture and carefully remove the solvent and excess reagents under reduced pressure.

-

The resulting residue, 4-n-propylpyridine N-oxide, is typically carried forward to the next step without extensive purification.

Step 2: Cyanation to form 2-Cyano-4-n-propylpyridine

-

Causality: This step introduces the carbon atom that will become the carboxylic acid. The Reissert-Henze reaction is a classic method for this transformation. Dimethyl sulfate first alkylates the N-oxide oxygen, creating a highly reactive intermediate that readily undergoes nucleophilic attack by the cyanide ion at the C2 position.

-

Dissolve the crude 4-n-propylpyridine N-oxide (1.0 eq) in water (10 volumes).

-

Add a solution of potassium cyanide (KCN) (2.5 eq) in water (5 volumes). Caution: KCN is highly toxic. Handle with extreme care in a well-ventilated fume hood.

-

Cool the mixture in an ice bath and add dimethyl sulfate (1.2 eq) dropwise, ensuring the temperature does not exceed 20°C.

-

Stir the reaction at room temperature for 12-16 hours.

-

Extract the product into an organic solvent such as dichloromethane or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 2-cyano-4-n-propylpyridine.

Step 3: Hydrolysis to this compound

-

Causality: Acid-catalyzed hydrolysis converts the nitrile functional group into a carboxylic acid. The reaction proceeds via protonation of the nitrile nitrogen, followed by attack by water, tautomerization to an amide, and subsequent hydrolysis of the amide to the final carboxylic acid.

-

Reflux a solution of 2-cyano-4-n-propylpyridine (1.0 eq) in concentrated hydrochloric acid (10 volumes) for 4-6 hours.

-

Monitor the reaction by TLC.

-

Cool the solution to room temperature and then in an ice bath.

-

Adjust the pH of the solution to approximately 3-4 with a concentrated sodium hydroxide solution. The product will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to afford pure this compound.

-

Self-Validation: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Therapeutic Rationale: Targeting 2-Oxoglutarate-Dependent Dioxygenases

The this compound scaffold is an ideal starting point for designing inhibitors of 2-oxoglutarate-dependent dioxygenases (2-ODDs). This large family of non-heme iron enzymes plays a critical role in numerous physiological and pathological processes, making them attractive drug targets.[3][7]

Key members of the 2-ODD family include:

-

Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylases (PHDs): These enzymes regulate the cellular response to low oxygen levels (hypoxia).[8] Inhibiting PHDs stabilizes the HIF-α transcription factor, which upregulates genes involved in erythropoiesis (red blood cell production), angiogenesis, and glucose metabolism.[9] PHD inhibitors are therefore being developed for the treatment of anemia associated with chronic kidney disease.

-

Collagen Prolyl-4-Hydroxylases (C-P4Hs): These enzymes are essential for the post-translational modification of collagen, a key component of the extracellular matrix. Overactivity of C-P4Hs is implicated in fibrotic diseases, such as idiopathic pulmonary fibrosis and liver cirrhosis.[5][10]

-

Histone Demethylases (e.g., KDM family): Certain histone demethylases are 2-ODDs that play a crucial role in epigenetic regulation. Their dysregulation is linked to various cancers, making them targets for oncological therapies.

Mechanism of Inhibition

The inhibitory action of pyridine-2-carboxylic acid derivatives stems from their ability to function as competitive inhibitors with respect to the 2-oxoglutarate co-substrate.[4] The pyridine nitrogen and the carboxylate oxygen chelate the catalytic Fe(II) ion in the enzyme's active site, while the rest of the molecule occupies the binding pocket, preventing the natural substrate from binding and halting the catalytic cycle.

Caption: The HIF-1α signaling pathway and the role of PHD inhibitors.

Derivatization Strategies and Structure-Activity Relationships (SAR)

The true potential of the this compound scaffold lies in its derivatization. The carboxylic acid group is the primary handle for chemical modification, most commonly through the formation of amides. This approach allows for the systematic exploration of the chemical space around the core to enhance potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

General Workflow for Amide Derivative Synthesis

Caption: General workflows for synthesizing amide derivatives.

Protocol: Amide Coupling via HATU

-

Causality: Standard amide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are used to avoid the harsh conditions of acyl chloride formation and provide high yields with minimal side products. HATU activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is readily attacked by the amine.

-

In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in an anhydrous aprotic solvent like N,N-Dimethylformamide (DMF).

-

Add HATU (1.1 eq) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2.5 eq). Stir for 15 minutes at room temperature to pre-activate the acid.

-

Add the desired primary or secondary amine (1.1 eq) to the mixture.

-

Stir the reaction at room temperature for 2-12 hours, monitoring completion by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product via flash column chromatography or preparative HPLC to obtain the final amide derivative.

-

Self-Validation: Characterize the final compound by NMR and High-Resolution Mass Spectrometry (HRMS) to confirm its identity and purity.

Conceptual Structure-Activity Relationship (SAR)

While specific data for 4-propyl derivatives are not widely published, we can extrapolate a conceptual SAR model based on published inhibitors of 2-ODDs like PHDs. This model serves as a predictive framework for designing new, potent derivatives.

| Position of Modification | Structural Change | Predicted Impact on Activity | Rationale |

| Carboxylic Acid | Conversion to Amide (R-CONH-) | Essential for Potency | The amide nitrogen and carbonyl can form crucial hydrogen bonds within the active site, while the 'R' group can be tailored to occupy specific sub-pockets, enhancing affinity and selectivity. |

| Amide 'R' Group | Small, polar group (e.g., -CH₂-glycine) | Increased Potency | Can mimic the C-5 carboxylate of 2-oxoglutarate, forming additional interactions. |

| Aromatic/Heteroaromatic ring | Modulates Potency & Selectivity | Can engage in π-stacking or other specific interactions. Substituents on the ring can be tuned to optimize binding and physicochemical properties. | |

| Pyridine Ring (e.g., C5) | Introduction of small polar groups (e.g., -OH, -NH₂) | May Increase Potency | Can form additional hydrogen bonds with active site residues, as seen in related inhibitor series.[10] |

| 4-Propyl Group | Varying alkyl chain length (ethyl, butyl) | Fine-tunes Lipophilicity & Potency | Optimizes hydrophobic interactions and modulates ADME properties. The n-propyl group often represents a good balance. |

Future Potential and Conclusion

The this compound scaffold represents a highly valuable, yet underexplored, platform for modern drug discovery. Its inherent ability to target the active site of 2-oxoglutarate-dependent dioxygenases provides a clear and mechanistically sound basis for developing novel therapeutics. The synthetic tractability of the core allows for the creation of diverse chemical libraries, particularly through amide derivatization, enabling the fine-tuning of biological activity and pharmacokinetic profiles.

Future research should focus on:

-

Systematic Derivatization: Synthesizing and screening a focused library of amide derivatives to establish a concrete SAR for this specific scaffold against a panel of 2-ODD enzymes (e.g., PHD1, PHD2, PHD3, C-P4H).

-

Selectivity Profiling: Ensuring that new derivatives are selective for their intended target over other metalloenzymes to minimize off-target effects.

-

In Vivo Evaluation: Advancing potent and selective compounds into preclinical models of relevant diseases, such as anemia or fibrosis, to assess their therapeutic efficacy.

References

- Tucker, H., & Thomas, D. F. (1992). Novel inhibitors of prolyl 4-hydroxylase. 2. 5-Amide substituted pyridine-2-carboxylic acids. Journal of Medicinal Chemistry, 35(5), 804–807.

- Dowell, R. I., & Hadley, E. M. (1992). Novel inhibitors of prolyl 4-hydroxylase. Journal of Medicinal Chemistry, 35(5), 800–804.

- Abdel-Wahab, B. F., et al. (2020).

- Li, J., et al. (2012). Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents. Molecules.

- Rose, N. R., et al. (2011). Inhibition of 2-oxoglutarate dependent oxygenases. Chemical Society Reviews, 40(8), 4299-4318.

- Zhang, Y., et al. (2023). Design, synthesis and biological evaluation of 4-(4-aminophenoxy)picolinamide derivatives as potential antitumor agents. European Journal of Medicinal Chemistry.

- Donka, S. B., et al. (Year not available). Synthesis of novel N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives and their antimicrobial activity.

- Abdel-Wahab, B. F., et al. (2020). Synthesis of new thienylpicolinamidine derivatives and possible mechanisms of antiproliferative activity.

- McDonough, M. A., et al. (2011). Inhibition of 2-oxoglutarate dependent oxygenases. Semantic Scholar.

- Majamaa, K., et al. (1993). Prolyl 4-hydroxylase, a target enzyme for drug development. Design of suppressive agents and the in vitro effects of inhibitors and proinhibitors. Annals of the New York Academy of Sciences.

- (Year not available). Process for preparing pyridine-2-carboxamides and intermediates therefor.

- (Year not available). Pyridine carbonyl derivatives and therapeutic uses thereof as TRPC6 inhibitors.

- Loenarz, C., & Schofield, C. J. (2025). Inhibition of 2-Oxoglutarate Dependent Oxygenases.

- Al-Omair, M. A., et al. (Year not available). Crystal structures of three N-(pyridine-2-carbonyl)pyridine-2-carboxamides as potential ligands for supramolecular chemistry.

- (Year not available). Prolyl hydroxylase inhibitors and methods of use.

- Gzella, A., et al. (2021). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. Molecules.

- Lee, J. W., & Kim, S. J. (2015).

- Onishi, T., et al. (2022). Prolyl Hydroxylase Domain Protein Inhibitor Not Harboring a 2-Oxoglutarate Scaffold Protects against Hypoxic Stress.

- Farrow, S. C., & Facchini, P. J. (Year not available). Functional diversity of 2-oxoglutarate/Fe(II)-dependent dioxygenases in plant metabolism. Frontiers in Plant Science.

- Chen, Q., et al. (2021). Base-Promoted One-Pot Synthesis of Pyridine Derivatives via Aromatic Alkyne Annulation Using Benzamides as Nitrogen Source. Molecules.

- Singh, G. S., & D’hooghe, M. (Year not available). Synthesis and Biological Activities of 4-Aminoantipyrine Derivatives Derived from Betti-Type Reaction. Journal of Chemistry.

- (Year not available). Preparation method for 4-pyridinecarboxaldehyde.

- Ghafoor, A., et al. (2025).

- (Year not available). 4-Propylpyridine. Santa Cruz Biotechnology.

- Hardy, A. P., & Scanlan, T. S. (Year not available).

Sources

- 1. US7811595B2 - Prolyl hydroxylase inhibitors and methods of use - Google Patents [patents.google.com]

- 2. mdpi.com [mdpi.com]

- 3. Inhibition of 2-oxoglutarate dependent oxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Novel inhibitors of prolyl 4-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 4-Propylpyridine | CAS 1122-81-2 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 7. researchgate.net [researchgate.net]

- 8. Recent Advances in Developing Inhibitors for Hypoxia-Inducible Factor Prolyl Hydroxylases and Their Therapeutic Implications [mdpi.com]

- 9. mmt.med.tohoku.ac.jp [mmt.med.tohoku.ac.jp]

- 10. Novel inhibitors of prolyl 4-hydroxylase. 2. 5-Amide substituted pyridine-2-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Using 4-Propylpyridine-2-carboxylic Acid as a Ligand in Coordination Chemistry

Executive Summary

4-Propylpyridine-2-carboxylic acid (also known as 4-propylpicolinic acid ; CAS 87999-87-9 ) is a functionalized derivative of picolinic acid. While picolinic acid is a ubiquitous bidentate (

This modification enhances lipophilicity without sterically compromising the primary coordination sphere. This makes the ligand particularly valuable for:

-

Bioinorganic Modeling: Mimicking metalloenzyme active sites in hydrophobic pockets.

-

Metallodrug Development: Improving the membrane permeability of metal-based therapeutics (e.g., insulin-mimetic Zinc complexes).

-

Solvent Extraction: Facilitating the phase transfer of metal ions into organic solvents.

This guide provides authoritative protocols for the synthesis of the ligand and its coordination to transition metals, grounded in established heterocyclic and coordination chemistry principles.

Part 1: Ligand Synthesis and Preparation[1]

Commercially, this compound is less common than its methyl analog. Therefore, in-house synthesis from the inexpensive precursor 4-propylpyridine (CAS 1122-81-2) is often required. The most robust route utilizes the Reissert-Henze reaction to introduce the nitrile group, followed by hydrolysis.

Synthesis Workflow Diagram

Figure 1: Synthetic pathway for this compound via N-oxide activation.

Detailed Protocol: Synthesis from 4-Propylpyridine[2][3]

Reagents:

-

4-Propylpyridine (1.0 eq)

-

Hydrogen Peroxide (30% aq, 1.5 eq)

-

Trimethylsilyl cyanide (TMSCN) (1.5 eq)

-

Dimethylcarbamyl chloride (1.5 eq)

-

Dichloromethane (DCM) (anhydrous)

-

Hydrochloric acid (6M)

Step 1: N-Oxidation

-

Dissolve 4-propylpyridine in acetic acid.

-

Add 30%

dropwise at room temperature. -

Heat to 80°C for 12 hours. Monitor by TLC (Start material disappears, polar spot appears).

-

Concentrate under reduced pressure. Neutralize with

and extract into DCM. -

Dry over

and evaporate to yield 4-propylpyridine N-oxide (typically an oil or low-melting solid).

Step 2: Reissert-Henze Cyanation

-

Dissolve the N-oxide in anhydrous DCM under Nitrogen/Argon atmosphere.

-

Add TMSCN (Trimethylsilyl cyanide) dropwise.

-

Add Dimethylcarbamyl chloride slowly. Caution: Exothermic.

-

Stir at room temperature for 24 hours. The reaction activates the 2-position via the N-acyloxy intermediate, allowing nucleophilic attack by cyanide.

-

Quench with saturated

. Extract with DCM.[1] -

Purify via silica gel chromatography (Hexane/EtOAc) to isolate 2-cyano-4-propylpyridine .

Step 3: Hydrolysis

-

Suspend the nitrile in 6M HCl.

-

Reflux for 6–8 hours. The nitrile converts first to the amide and then to the carboxylic acid.

-

Cool to room temperature. Adjust pH to ~3.5 (isoelectric point) with NaOH solution to precipitate the free acid.

-

Recrystallize from Ethanol/Water.

Part 2: Coordination Protocols

This compound acts as a monoanionic, bidentate chelator (

Coordination Mode Logic

Figure 2: Bidentate coordination mode. The propyl tail extends away from the metal center, influencing solubility.

Protocol A: Synthesis of Neutral Bis-Complexes [M(L)₂]

Applicable Metals:

-

Ligand Solution: Dissolve this compound (2.0 mmol) in Methanol (20 mL).

-

Note: If the acid is not fully soluble, add 1.0 eq of NaOH or

to deprotonate it, generating the more soluble carboxylate anion.

-

-

Metal Solution: Dissolve Metal(II) Acetate or Chloride (1.0 mmol) in Water (5 mL) or Methanol (5 mL).

-

Mixing: Add the metal solution dropwise to the ligand solution with vigorous stirring.

-

Reaction: Reflux for 2 hours.

-

Observation: A color change or precipitation usually occurs immediately.

-

-

Isolation:

-

If precipitate forms: Cool and filter. Wash with cold methanol and diethyl ether.

-

If no precipitate: Evaporate solvent slowly (slow evaporation technique) to induce crystallization suitable for X-ray diffraction (XRD).

-

Protocol B: Synthesis of Tris-Complexes [M(L)₃]

Applicable Metals:

-

Stoichiometry: Use a 3.3 : 1 ratio of Ligand to Metal.

-

Solvent System: Ethanol/Water (3:1).

-

Procedure:

-

Dissolve Ligand (3.3 mmol) and NaOH (3.3 mmol) in Ethanol/Water.

-

Add

(1.0 mmol) dissolved in minimal water. -

Stir at 60°C for 4 hours.

-

-

Workup: The neutral tris-complex is often highly lipophilic due to the three propyl chains. It may oil out or precipitate.

-

Extraction: If an oil forms, extract with Chloroform (

). The complex will partition into the organic phase, unlike unsubstituted picolinate complexes which often remain in the aqueous phase.

-

Part 3: Applications & Data Analysis

Lipophilicity and Bio-Transport

The 4-propyl group increases the LogP (partition coefficient) of the complex.

-

Comparison:

- : Hydrophilic, limited passive diffusion.

- : Lipophilic, enhanced membrane permeability.

-

Application: Use this ligand when designing insulin-mimetic zinc complexes or copper radiopharmaceuticals where cellular uptake is the rate-limiting step.

Characterization Data Table

| Technique | Expected Signal | Interpretation |

| IR Spectroscopy | Shift from ~1720 cm⁻¹ (free acid) indicates O-coordination. | |

| ¹H NMR | Downfield shift of H6 (Ortho to N) | Indicates N-coordination to metal (deshielding). |

| UV-Vis | d-d transitions (Metal dependent) | Geometry confirmation (e.g., Cu(II) broad band ~600-700 nm). |

| Solubility | Soluble in | Confirms lipophilic nature of the complex. |

Crystal Engineering

The propyl chain introduces van der Waals interactions in the crystal lattice, often leading to different packing motifs (e.g., interdigitated layers) compared to the hydrogen-bond dominated packing of simple picolinates. This is useful for designing Metal-Organic Frameworks (MOFs) where pore environment modification is required.

References

-

Ligand Synthesis (Reissert-Henze Method)

-

Lewis, J. G., et al. (2005).[1] Lincomycin derivatives possessing antibacterial activity. U.S. Patent 7,361,743. (Describes synthesis of this compound via N-oxide).

-

-

General Coordination Chemistry of Picolinates

- Norkus, E., et al. (2003). Interaction of pyridine- and 4-hydroxypyridine-2,6-dicarboxylic acids with heavy metal ions.

- Lipophilic Picolinate Analogs (Fusaric Acid)

-

Chemical Identity

- EPA CompTox Dashboard. This compound (CAS 87999-87-9).

Sources

Application Note: 4-Propylpyridine-2-carboxylic Acid in Pharmaceutical Synthesis

Topic: 4-Propylpyridine-2-carboxylic Acid (4-PPA) as a Pharmaceutical Building Block Content Type: Advanced Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary & Chemical Profile

This compound (CAS: 87999-87-9), also known as 4-propylpicolinic acid , is a critical heterocyclic scaffold used to modulate the lipophilicity and metal-binding properties of pharmaceutical agents. Structurally distinct from its famous isomer Fusaric Acid (5-butylpicolinic acid), the 4-propyl analog offers a unique vector for substitution that avoids steric clash at the 5-position while maintaining the classic picolinic acid chelation motif.

This guide details the utilization of this compound (4-PPA) as a building block for lincosamide antibiotics and metallopharmaceuticals . It provides validated protocols for its synthesis via the modified Reissert-Henze reaction and its subsequent derivatization.

Physicochemical Profile

| Property | Value | Significance in Drug Design |

| Molecular Formula | C | Low MW fragment (<200 Da) ideal for FBDD. |

| LogP (Predicted) | ~2.1 | Higher lipophilicity than picolinic acid (LogP 0.7), enhancing membrane permeability. |

| pKa (Acid) | ~5.4 | Exists as a zwitterion at physiological pH; capable of forming stable metal complexes. |

| Chelation Motif | N,O-bidentate | Forms stable 5-membered rings with Zn |

Core Synthesis Protocol: Modified Reissert-Henze Pathway

Rationale: Direct carboxylation of the pyridine ring is challenging. The most robust industrial route involves N-oxidation followed by regioselective cyanation and hydrolysis. This method avoids the use of expensive transition metal catalysts required for cross-coupling routes.

Workflow Diagram (DOT)

Figure 1: Step-wise synthesis of 4-PPA from commercially available 4-propylpyridine.

Detailed Protocol

Safety Note: Trimethylsilyl cyanide (TMSCN) is highly toxic and generates HCN upon contact with water. Perform all operations in a well-ventilated fume hood.

Step 1: Synthesis of 4-Propylpyridine N-oxide

-

Charge: In a 500 mL round-bottom flask, dissolve 4-propylpyridine (20.0 mmol, 2.42 g) in glacial acetic acid (20 mL).

-

Oxidation: Add hydrogen peroxide (30% w/v, 4.0 mL) dropwise.

-

Reflux: Heat the mixture to 80°C for 12 hours. Monitor by TLC (10% MeOH in DCM) for disappearance of starting material.

-

Workup: Concentrate the solution under reduced pressure to remove acetic acid. Dilute with water (20 mL), neutralize with solid Na

CO

Step 2: Reissert-Henze Cyanation

-

Solvation: Dissolve the N-oxide residue in anhydrous dichloromethane (DCM, 30 mL) under Argon atmosphere.

-

Activation: Add Dimethylcarbamyl chloride (26 mmol, 2.8 g) followed by Trimethylsilyl cyanide (TMSCN) (26 mmol, 2.6 g) via syringe.

-

Reaction: Stir at room temperature for 24 hours. The carbamyl chloride activates the N-oxide, making the C2 position electrophilic for cyanide attack.

-

Quench: Slowly add saturated NaHCO

solution (Caution: Gas evolution). -

Isolation: Separate the organic layer, wash with brine, dry, and concentrate. Purify via flash chromatography (Hexane/EtOAc) to obtain 2-cyano-4-propylpyridine .

Step 3: Hydrolysis to Carboxylic Acid

-

Hydrolysis: Suspend the nitrile in 6M HCl (20 mL).

-